molecular formula C22H21FN2OS B6502120 1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine CAS No. 941897-06-9

1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine

Cat. No.: B6502120
CAS No.: 941897-06-9
M. Wt: 380.5 g/mol
InChI Key: MWNXZDHMCFJGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a furan ring bearing a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine typically involves multiple steps, starting with the preparation of the furan ring and the piperazine ring separately. The furan ring can be synthesized through a series of reactions involving the formation of the 4-fluorophenyl group. The piperazine ring is then benzylated using benzyl chloride under basic conditions. The final step involves the coupling of the furan ring with the benzylated piperazine through a carbothioyl linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine is unique due to its combination of a benzyl group, a furan ring, and a carbothioyl linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(4-fluorophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c23-19-8-6-18(7-9-19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-4-2-1-3-5-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNXZDHMCFJGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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